molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

Cat. No. B1327304
M. Wt: 289.4 g/mol
InChI Key: RWDMKNZAFAVZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was described using a specific butyric acid as the starting material . These methods suggest that the synthesis of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate could potentially involve a Knoevenagel condensation or a similar annulation reaction.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as single crystal X-ray diffraction, as seen in the analysis of polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability of the crystal structure. These techniques could be applied to determine the molecular structure of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Chemical Reactions Analysis

The papers describe various chemical reactions that compounds similar to Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might undergo. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . Additionally, the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with other reagents led to the formation of pyridine derivatives . These reactions indicate that Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might also be amenable to nucleophilic attacks or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the ability to participate in supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, can affect the solubility, melting point, and crystal packing of the compound . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of the compound. These considerations would be relevant for determining the properties of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Scientific Research Applications

Synthesis and Compound Development

  • Synthesis Techniques : Research into the synthesis of similar compounds, such as ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate, offers insights into novel synthetic methods for structurally related compounds, potentially including Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Wangze Song, 2001).

  • Intermediate Compound Synthesis : The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, a key intermediate in the production of angiotension converting enzyme inhibitors, highlights the importance of related butyrate esters in pharmaceutical production (Li Li, 2003).

  • Enzymatic Activity Enhancement : Studies on compounds such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate demonstrate potential applications in enhancing enzymatic activities, which could be relevant for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Mohamed Abd, Gawaad Awas, 2008).

Pharmaceutical and Chemical Applications

  • Chemosensor Development : Research on compounds like Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, a colorimetric chemosensor, points to potential applications of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in sensory technologies (T. Aysha et al., 2021).

  • Anticancer Research : The synthesis and evaluation of similar compounds for anticancer activities, such as ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, suggest a potential research direction for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cancer treatment (Raquib Alam et al., 2016).

  • Blood Platelet Aggregation Inhibition : Alkyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrates and related compounds have been studied for their inhibitory activity against blood platelet aggregation, indicating a potential pharmacological application for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cardiovascular health (T. Nishi et al., 1983).

properties

IUPAC Name

ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMKNZAFAVZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643680
Record name Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

CAS RN

898775-27-4
Record name Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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